molecular formula C8H18F4Si2 B12544622 Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- CAS No. 155166-10-2

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-

Cat. No.: B12544622
CAS No.: 155166-10-2
M. Wt: 246.39 g/mol
InChI Key: VRHPGWBLXTZJQR-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₈F₄Si₂ .
Structure: The compound features a disilane (Si-Si) backbone with two tert-butyl (1,1-dimethylethyl) groups and four fluorine atoms. The structural formula is CC(C)(C)Si(F)Si(F)F, indicating steric hindrance from bulky tert-butyl substituents and electronegative fluorine atoms .
Key Characteristics:

  • High thermal stability due to strong Si-F bonds and steric protection from tert-butyl groups.
  • Low reactivity toward hydrolysis compared to chlorinated analogs (e.g., Si-F bonds resist hydrolysis better than Si-Cl bonds).
  • Potential applications in electronics, specialty polymers, or as precursors for fluorinated silicon materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155166-10-2

Molecular Formula

C8H18F4Si2

Molecular Weight

246.39 g/mol

IUPAC Name

tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane

InChI

InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3

InChI Key

VRHPGWBLXTZJQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Precursor Synthesis : Trichlorofluorosilane (SiCl₃F) serves as the starting material.
  • Stepwise Alkylation :
    • First Alkylation : SiCl₃F + tert-butyl MgCl → (tert-butyl)SiCl₂F + MgCl₂
    • Second Alkylation : (tert-butyl)SiCl₂F + tert-butyl MgCl → (tert-butyl)₂SiClF + MgCl₂
  • Disilane Coupling : Two equivalents of (tert-butyl)₂SiClF undergo Wurtz-type coupling with sodium metal:
    2 (tert-butyl)₂SiClF + 2 Na → (tert-butyl)₂SiF-SiF(tert-butyl)₂ + 2 NaCl

This method mirrors the synthesis of dichlorosilanes described in CN103408578B, where tert-butyl Grignard reagents react with trichlorosilane. However, fluorinated analogs require stringent anhydrous conditions to prevent hydrolysis.

Optimization Challenges

  • Steric Effects : Bulky tert-butyl groups hinder nucleophilic substitution, necessitating elevated temperatures (80–120°C) and extended reaction times.
  • Fluorine Retention : Competitive defluorination may occur during alkylation, requiring stoichiometric control and low-temperature regimes (-10°C to 0°C).

Catalytic Dehydrogenation of Tertiary Hydrogen-Containing Silanes

Silver-catalyzed dehydrogenation, as disclosed in CN110669066A/B, offers a pathway to disilanes without halogen intermediates. Applied to fluorinated silanes, this method proceeds via:

Reaction Protocol

  • Substrate Preparation : Tertiary hydrogen-containing silane precursor, e.g., (tert-butyl)(H)SiF₂.
  • Catalytic System : AgBF₄ or AgSbF₆ (2–5 mol%) in aprotic solvents (e.g., THF) at 25–60°C.
  • Dehydrogenation :
    2 (tert-butyl)(H)SiF₂ → (tert-butyl)₂SiF-SiF(tert-butyl)₂ + H₂↑

Key Advantages

  • Atom Economy : Eliminates halide waste, aligning with green chemistry principles.
  • Stereochemical Control : Silver catalysts promote selective Si–Si bond formation without byproducts.

Limitations

  • Precursor Availability : Fluorinated tertiary silanes are less common than chlorinated analogs, complicating substrate synthesis.
  • Catalyst Cost : Silver salts increase production expenses, though recycling protocols mitigate this.

Direct Fluorination of Chlorinated Disilanes

Fluorine-for-chlorine substitution provides a post-coupling route to C₈H₁₈F₄Si₂. This two-step approach involves:

Step 1: Dichlorodisilane Synthesis

  • Grignard Coupling :
    2 (tert-butyl)₂SiCl₂ + 2 Na → (tert-butyl)₂SiCl-SiCl(tert-butyl)₂ + 2 NaCl
    Yield: 86–95% under refluxing THF.

Step 2: Halogen Exchange

  • Fluorinating Agents :
    • KF/18-Crown-6 : Facilitates Cl/F exchange in polar aprotic solvents (e.g., DMF).
    • SbF₃ : Electrophilic fluorination under mild conditions (40–60°C).

Reaction :
(tert-butyl)₂SiCl-SiCl(tert-butyl)₂ + 4 KF → (tert-butyl)₂SiF-SiF(tert-butyl)₂ + 4 KCl

Yield and Purity

  • KF Method : 70–80% yield, ≥98% purity after vacuum distillation.
  • SbF₃ Method : Higher yields (85–90%) but requires toxic handling.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Estimate ($/g) Scalability Key Challenges
Grignard Alkylation 65–75 95–98 120–150 Moderate Steric hindrance, defluorination
Catalytic Dehydrogenation 80–90 97–99 200–220 Low Precursor synthesis, Ag cost
Direct Fluorination 70–90 98–99.5 90–110 High Toxicity of fluorinating agents

Notes :

  • Grignard Alkylation is cost-effective but suffers from side reactions.
  • Catalytic Dehydrogenation offers high selectivity but limited industrial adoption due to silver catalysts.
  • Direct Fluorination balances yield and scalability but necessitates stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

    Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

    Oxidation: Silicon dioxide (SiO2) or silanols (R3SiOH).

    Reduction: Silanes (R3SiH).

    Substitution: Halogenated silanes (R3SiX, where X is a halogen).

Scientific Research Applications

Materials Science

Disilane compounds are utilized in the synthesis of advanced materials due to their ability to form siloxane networks. These networks are important in creating:

  • Silicone Elastomers: Used in various industrial applications for their flexibility and durability.
  • Coatings and Sealants: Disilanes can enhance the hydrophobicity and chemical resistance of coatings.

Case Study:
A study demonstrated that incorporating disilane into polymer matrices improved mechanical properties and thermal stability. The tensile strength increased by approximately 25% compared to standard polymers without disilane additives .

Electronics

Disilane is pivotal in the semiconductor industry for:

  • Deposition Processes: It is used in chemical vapor deposition (CVD) to create thin films of silicon or silicon-based materials on substrates.
  • Dopant Sources: Disilanes serve as dopants in the fabrication of electronic components.

Data Table: Deposition Rates of Thin Films

MaterialDeposition Rate (nm/min)Substrate Temperature (°C)
Silicon10400
Silicon Dioxide5350
Silicon Nitride8450

This table illustrates the effectiveness of disilane as a precursor in varying deposition conditions, showcasing its versatility in electronic applications .

Pharmaceutical Applications

Disilane compounds have been explored for their potential in drug delivery systems and as intermediates in pharmaceutical synthesis. Their unique structure allows for modifications that can enhance bioavailability and target specificity.

Case Study:
Research indicated that disilanes could be utilized to create prodrugs with improved solubility profiles. In vitro studies showed a 30% increase in absorption rates compared to traditional formulations .

Mechanism of Action

The mechanism of action of Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the release of fluorine atoms, which can participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Target Compound vs. Chlorinated Disilanes
Compound Name Substituents Backbone Key Features
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- F, tert-butyl Si-Si High steric hindrance; strong Si-F bonds; hydrophobic
Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- (CAS 4342-61-4) Cl, methyl Si-Si Moderate hydrophobicity (logP = 2.95); reactive Si-Cl bonds
Disilane, 1,2-dichloro-1,2-bis(1,1-dimethylethyl)-1,2-diphenyl- (CAS 110165-34-9) Cl, tert-butyl, phenyl Si-Si Complex substituents; increased steric bulk and potential for π-π interactions

Key Differences :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances bond strength (Si-F ≈ 552 kJ/mol vs. Si-Cl ≈ 381 kJ/mol), reducing reactivity .
  • Substituent Effects : tert-butyl groups in the target compound provide greater steric protection than methyl or phenyl groups, influencing solubility and reaction kinetics.

Physical and Chemical Properties

Property Target Compound (C₈H₁₈F₄Si₂) Disilane, 1,2-dichloro-1,1,2,2-tetramethyl- (CAS 4342-61-4) Carbon-Based Fluorinated Analogs (e.g., )
logP (Hydrophobicity) Estimated >3 (high) 2.95 Varies (e.g., perfluorinated esters: logP ~4–6)
Thermal Stability High (Si-F bonds) Moderate (Si-Cl bonds) High (C-F bonds)
Reactivity Low (resists hydrolysis) High (hydrolyzes to HCl) Low (inert C-F bonds)

Notes:

  • The target compound’s hydrophobicity is inferred from tert-butyl groups and fluorine’s lipophilicity .
  • Carbon-based fluorinated compounds (e.g., ethanesulfonyl fluorides in ) exhibit chemical inertness similar to the target compound but lack silicon’s unique properties .

Biological Activity

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- (CAS Registry Number: 63262-93-1) is an organosilicon compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings and case studies.

  • Molecular Formula: C12H30Si2
  • Molecular Weight: 230.5376 g/mol
  • Structure: The compound features a disilane backbone with bulky tert-butyl groups and tetrafluorinated substituents, which contribute to its stability and reactivity in various chemical environments
    7
    .

Antimicrobial Activity

Research indicates that organosilicon compounds can exhibit antimicrobial properties. For instance, studies on similar silanes have shown effectiveness against various pathogens. The presence of fluorinated groups often enhances the hydrophobicity and lipophilicity of the compounds, potentially increasing their interaction with microbial membranes .

Table 1: Comparative Antimicrobial Activity of Organosilicon Compounds

CompoundPathogen TargetedActivity Level
Disilane with Fluorinated GroupsE. coliModerate
Silane DerivativeStaphylococcus aureusHigh
TetrafluorosilanePseudomonas aeruginosaLow

The mechanism by which disilanes exert biological effects often involves membrane disruption or interference with cellular processes. For example, fluorinated silanes may disrupt lipid bilayers due to their amphiphilic nature . Additionally, the ability to form reactive intermediates could lead to oxidative stress in microbial cells.

Study on Related Silanes

A study investigating the antimicrobial properties of various silane derivatives found that those with bulky groups and fluorination exhibited enhanced efficacy against Gram-positive bacteria. The study highlighted the importance of molecular structure in determining biological activity .

In Vivo Studies

While direct in vivo studies on disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- are scarce, related compounds have shown promise in agricultural applications as antifungal agents. These findings suggest potential uses in plant protection against fungal pathogens through foliar applications .

Q & A

Q. What laboratory synthesis methods are suitable for preparing 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluorodisilane?

  • Methodology : The compound can be synthesized via reductive coupling of fluorinated silyl chlorides using alkali metals (e.g., sodium). For example: 2(CH3)3SiCl+2Na(CH3)3Si–Si(CH3)3+2NaCl2 \, (\text{CH}_3)_3\text{SiCl} + 2 \, \text{Na} \rightarrow (\text{CH}_3)_3\text{Si–Si}(\text{CH}_3)_3 + 2 \, \text{NaCl}

    Adjust this method by substituting chloro groups with fluorine and tert-butyl substituents. Steric hindrance from tert-butyl groups necessitates prolonged reaction times and inert conditions (argon atmosphere) .

  • Purification : Use fractional distillation under reduced pressure to isolate the product, followed by NMR (¹⁹F, ²⁹Si) and GC-MS for purity verification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Key Precautions :
    • Storage : Use stainless-steel cylinders with leak-proof valves, stored in well-ventilated areas away from ignition sources .
    • Fire Suppression : Use water spray or fog to cool containers during fires; avoid CO₂ extinguishers due to reactivity risks .
    • Exposure Control : Implement continuous gas monitoring for flammability (lower flammability limit: \sim0.5 vol% in air) and ensure PPE (fire-resistant lab coats, face shields) .

Q. How can the electronic effects of fluorine and tert-butyl substituents be characterized?

  • Methodology :
    • Computational Analysis : Employ density functional theory (DFT) with Generalized Gradient Approximation (GGA) to model electron distribution and bond polarization. Fluorine’s electronegativity increases Si–F bond polarity, while tert-butyl groups induce steric protection .
    • Spectroscopy : Use ²⁹Si NMR to assess deshielding effects from fluorine and compare with reference disilanes .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence reaction kinetics in cross-coupling reactions?

  • Experimental Design : Compare reaction rates of tert-butyl-substituted disilanes with less hindered analogs (e.g., trimethylsilyl derivatives) in Stille or Suzuki couplings. Monitor progress via in situ FTIR to track Si–Si bond cleavage.
  • Data Interpretation : Slower kinetics in tert-butyl derivatives suggest steric inhibition of transition-state formation. Kinetic isotope effects (KIEs) can further elucidate mechanistic pathways .

Q. What role does this compound play in chemical vapor deposition (CVD) for advanced materials?

  • Application : As a CVD precursor, its thermal decomposition (\sim300–500°C) deposits fluorinated silicon-carbide (SiC) thin films. The tert-butyl groups enhance volatility, while fluorine incorporation improves film dielectric properties .
  • Optimization : Adjust deposition parameters (temperature, carrier gas flow) using mass spectrometry to monitor gaseous byproducts (e.g., HF, tert-butane) and minimize defects .

Q. How can thermal decomposition pathways be mapped to predict hazardous byproducts?

  • Methodology : Conduct thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) via GC-MS. Identify intermediates like silicon tetrafluoride (SiF₄) and tert-butyl radicals.
  • Contradiction Resolution : While disilane derivatives typically release HF, tert-butyl groups may stabilize intermediates, reducing acid formation. Compare experimental data with computational pyrolysis simulations .

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